4-(Aminomethyl)-1-benzylpiperidin-3-ol 4-(Aminomethyl)-1-benzylpiperidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18695103
InChI: InChI=1S/C13H20N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2
SMILES:
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

4-(Aminomethyl)-1-benzylpiperidin-3-ol

CAS No.:

Cat. No.: VC18695103

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-1-benzylpiperidin-3-ol -

Specification

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name 4-(aminomethyl)-1-benzylpiperidin-3-ol
Standard InChI InChI=1S/C13H20N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2
Standard InChI Key RRDGDEYDSHWRTM-UHFFFAOYSA-N
Canonical SMILES C1CN(CC(C1CN)O)CC2=CC=CC=C2

Introduction

Structural Characteristics and Stereochemical Considerations

The core structure of 4-(aminomethyl)-1-benzylpiperidin-3-ol consists of a six-membered piperidine ring substituted at three positions:

  • A benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) attached to the nitrogen atom at position 1.

  • An aminomethyl group (CH2NH2\text{CH}_2\text{NH}_2) at position 4.

  • A hydroxyl group (OH\text{OH}) at position 3.

Comparative Analysis of Related Piperidine Derivatives

The following table contrasts key structural features of 4-(aminomethyl)-1-benzylpiperidin-3-ol with its methyl-substituted analog:

Property4-(Aminomethyl)-1-benzylpiperidin-3-ol(3S,4S)-4-Amino-1-benzyl-3-methylpiperidin-3-ol
Molecular FormulaC13H20N2O\text{C}_{13}\text{H}_{20}\text{N}_2\text{O}C13H20N2O\text{C}_{13}\text{H}_{20}\text{N}_2\text{O}
Molecular Weight (g/mol)220.31220.31
Substituents-NH2_2CH2_2 at C4, -OH at C3-NH2_2 at C4, -CH3_3 and -OH at C3
StereochemistryUndefined(3S,4S)
XLogP3Not reported0.6

The absence of a methyl group in 4-(aminomethyl)-1-benzylpiperidin-3-ol likely reduces its lipophilicity compared to the methylated analog, as evidenced by the higher XLogP3 value (0.6) in the latter . This difference may impact membrane permeability and metabolic stability.

Synthesis and Chemical Stability

Proposed Synthetic Routes

While no explicit synthesis protocol for 4-(aminomethyl)-1-benzylpiperidin-3-ol exists in published literature, piperidine derivatives are typically synthesized via:

  • Mannich Condensation: A three-component reaction involving amines, aldehydes, and ketones to form β-amino carbonyl compounds. For example, 3-ethyl-2,6-diphenylpiperidin-4-one was synthesized using benzylamine, formaldehyde, and cyclohexanone.

  • Reductive Amination: Conversion of ketones or aldehydes to amines using reducing agents like sodium cyanoborohydride.

A plausible route for 4-(aminomethyl)-1-benzylpiperidin-3-ol could involve:

  • Benzylation of piperidin-3-ol via nucleophilic substitution.

  • Introduction of the aminomethyl group at C4 through a Mannich-type reaction with formaldehyde and ammonia.

Stability Considerations

Piperidine derivatives with hydroxyl and amino groups are prone to tautomerization and oxidation. For instance, 2-aminoimidazothiadiazole (ITD) analogs degrade via tautomerization to imino-thiazolidine intermediates, which can undergo nucleophilic cyclization . Although stability data for 4-(aminomethyl)-1-benzylpiperidin-3-ol is lacking, the presence of a secondary alcohol and primary amine suggests susceptibility to similar degradation pathways.

Physicochemical and Pharmacokinetic Properties

Computed Physicochemical Parameters

Key properties derived from PubChem and VulcanChem data include:

ParameterValueMethod/Source
Molecular Weight220.31 g/molPubChem
Hydrogen Bond Donors2 (NH2_2, OH)PubChem
Hydrogen Bond Acceptors3 (N, O, NH2_2)PubChem
Rotatable Bonds2 (benzyl and aminomethyl)PubChem
Topological Polar Surface Area64.8 Ų (estimated)VulcanChem

The compound’s moderate polarity (TPSA ≈ 64.8 Ų) and low molecular weight suggest potential blood-brain barrier permeability, a desirable trait for central nervous system (CNS) therapeutics.

ADME Profile

  • Absorption: The compound’s LogP value (unreported) is likely similar to its methylated analog (XLogP3 = 0.6), favoring passive diffusion across biological membranes .

  • Metabolism: Primary amines are substrates for hepatic amine oxidases, potentially limiting oral bioavailability.

  • Excretion: Renal excretion is probable due to the compound’s hydrophilicity.

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